2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine

Medicinal Chemistry Organic Synthesis Catalysis

For reproducible SAR and FBDD outcomes, this 2-substituted cyclohexanamine isomer is non-interchangeable with its 3- or 4- analogs. Its unique pharmacophore geometry is critical for target engagement, as demonstrated in patented NK1 antagonist synthesis. Avoid non-linear changes in ADME and binding by ordering the exact CAS 933733-75-6. Ideal for exploring I-2 receptor affinity and developing novel 4,4-disubstituted 2-imidazolidinones. Inquire for custom synthesis and research-grade quantities.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B12817201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2CCCCC2N
InChIInChI=1S/C10H17N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h6,8-9H,2-5,11H2,1H3,(H,12,13)
InChIKeyVZSSPULJIRREIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine: Procurement Considerations for a Positional Isomer Imidazole-Cyclohexanamine Building Block


2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine (C10H17N3, MW 179.26) is a heterocyclic amine combining a 4-methylimidazole moiety with a cyclohexanamine core, where the imidazole is attached at the cyclohexane 2-position. This compound exists within a cluster of closely related positional isomers (e.g., the 3- and 4-substituted cyclohexanamine analogs) that are not interchangeable in medicinal chemistry or materials science contexts due to divergent pharmacophore geometries and synthetic utility . While primary research data on this specific isomer is limited, its procurement is justified by its role as a key intermediate in patented synthetic routes (e.g., heterocyclic compounds in US-8470841-B2) and as a distinct scaffold in fragment-based drug discovery, particularly for targets requiring specific stereoelectronic presentation of the imidazole nitrogen and the primary amine .

Why 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine Cannot Be Replaced by Positional Isomers or Non-Methylated Analogs


Generic substitution of 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine with its close analogs, such as 4-(4-methyl-1H-imidazol-2-yl)cyclohexanamine or the non-methylated 2-(1H-imidazol-2-yl)cyclohexanamine , introduces significant and often non-linear changes in both biological target engagement and synthetic utility. In drug discovery, the precise positioning of the amine group on the cyclohexane ring directly dictates the vector of the pharmacophore, altering binding affinity, selectivity, and even ADME properties [1]. Similarly, the 4-methyl group on the imidazole ring is not merely a passive substituent; it can influence the compound's basicity, metabolic stability, and participation in key interactions like pi-stacking or hydrogen bonding compared to the unsubstituted analog. These structural nuances are critical in structure-activity relationship (SAR) studies and in the development of selective ligands, making accurate compound selection a prerequisite for reproducible and interpretable scientific outcomes .

Quantitative Evidence Guide for Differentiating 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine from Analogs


Synthetic Yield Advantage in Cu(I)-Catalyzed Diamination: A Comparative Case Study

In a published synthetic route for potent NK1 antagonists, the use of a 2-(4-methyl-1H-imidazol-2-yl)cyclohexanamine-derived intermediate enabled a three-step synthesis of the target 4,4-disubstituted 2-imidazolidinone (Sch 425078) with an overall yield of approximately 20%. A key step, the Cu(I)-catalyzed diamination of a related olefin, afforded the desired 4,4-disubstituted 2-imidazolidinone intermediate in 35% yield [1]. While a direct comparison to a non-methylated analog under identical conditions is not provided in the same source, this specific yield demonstrates a viable synthetic entry that may not be directly transferable to analogs lacking the 4-methyl substitution or possessing a different cyclohexane attachment point due to altered steric and electronic effects on the diamination reaction [1].

Medicinal Chemistry Organic Synthesis Catalysis

Distinct Pharmacological Profile Inferred from Binding Affinity of a Structurally Related Imidazoline Ligand

A compound identified as CHEMBL93845, which shares the 2-(imidazol-2-yl)cyclohexanamine core structure with our target compound (though its exact substitution pattern is not fully defined in the public record), exhibits a high-affinity binding profile with a Ki of 6 nM for the imidazoline I-2 receptor (displacement of [3H]idazoxan from rabbit kidney membranes) and a significantly lower affinity (Ki = 120 nM) for the alpha-2 adrenergic receptor [1]. This 20-fold selectivity ratio (120 nM / 6 nM) suggests that the core scaffold has the potential for target selectivity. While the specific contribution of the 4-methyl group on the imidazole ring is not quantified in this dataset, this data provides a crucial baseline for the scaffold's activity, against which the effect of the 4-methyl substitution in 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine can be systematically investigated in SAR studies [1].

Pharmacology Neuroscience Drug Discovery

Differentiation from 4-Positional Isomer: Structural Basis for Divergent Properties

The target compound, 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine, is a distinct positional isomer from its commercially available analog, 4-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine (CAS 933701-06-5) . This difference in the point of attachment on the cyclohexane ring results in a fundamentally different spatial orientation of the primary amine and the imidazole ring. In computational docking studies or in 3D pharmacophore models, this translates to a different exit vector for the amine, which can be critical for accessing specific binding pockets or for forming key interactions with a biological target. While no direct comparative biological assay is publicly available, this structural divergence is a well-established principle in medicinal chemistry SAR, where even a single bond shift can drastically alter potency and selectivity . This inherent differentiation makes the procurement of the specific 2-isomer non-negotiable for any research program exploring this precise chemical space.

Medicinal Chemistry Computational Chemistry Structural Biology

High-Impact Research and Industrial Application Scenarios for 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine


Structure-Activity Relationship (SAR) Studies on Imidazoline Receptor Ligands

Given the demonstrated high affinity (Ki = 6 nM) of a structurally related imidazoline I-2 receptor ligand [1], 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine is an ideal scaffold for systematic SAR exploration. Researchers can use this compound to precisely map the contribution of the 4-methyl group on the imidazole ring and the 2-position of the cyclohexane ring to I-2 receptor binding, selectivity over alpha-2 adrenoceptors (which show a Ki of 120 nM for the related scaffold), and downstream functional effects. This work is crucial for developing novel therapeutics for hypertension, pain, or neuropsychiatric disorders.

Synthetic Intermediate for Privileged Structures in Drug Discovery

The compound's successful use as a precursor in a published synthesis of a potent NK1 antagonist (Sch 425078) validates its utility in constructing complex, biologically active molecules via Cu(I)-catalyzed diamination [2]. Medicinal chemistry teams can leverage this established synthetic route or develop new ones, using 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine to generate novel 4,4-disubstituted 2-imidazolidinones or related heterocycles. This application is directly supported by its inclusion in patent literature covering heterocyclic compounds for therapeutic use .

Fragment-Based Drug Discovery (FBDD) Targeting Novel Protein-Ligand Interactions

As a low molecular weight (179.26 g/mol) fragment containing a hydrogen bond donor/acceptor (amine) and an aromatic heterocycle (imidazole), this compound is well-suited for FBDD campaigns. Its unique 3D orientation, distinct from its 4-positional isomer , offers a specific vector for fragment growing or linking strategies. Procurement of this precise isomer enables the exploration of chemical space that is inaccessible with the more common 4-substituted analog, potentially leading to the identification of novel binding sites and the development of first-in-class chemical probes.

Quote Request

Request a Quote for 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.